molecular formula C22H15FN2O5 B349101 7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-88-0

7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B349101
CAS No.: 874396-88-0
M. Wt: 406.4g/mol
InChI Key: PMCCUYVAVDHFJA-UHFFFAOYSA-N
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Description

7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound recognized for its potential as a key intermediate in medicinal chemistry and chemical biology. Its core structure, featuring a chromenopyrroledione scaffold, is of significant interest in the development of novel therapeutic agents, particularly for oncology research. This compound is structurally related to inhibitors of critical cellular signaling pathways. Research into similar chromenopyrrole and isoxazole-containing molecules suggests potential utility in targeting kinase enzymes or nuclear hormone receptors implicated in disease progression. The specific substitution pattern, including the 7-fluoro and 3-methoxyphenyl groups, is designed to optimize pharmacokinetic properties and binding affinity for specific biological targets. As a sophisticated synthetic building block, it enables researchers to explore structure-activity relationships (SAR) and develop new chemical probes for investigating disease mechanisms at a molecular level. Its primary research value lies in its application for high-throughput screening assays and as a precursor for the synthesis of more complex bioactive molecules aimed at modulating protein-protein interactions or enzymatic activity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

7-fluoro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O5/c1-11-8-17(24-30-11)25-19(12-4-3-5-14(9-12)28-2)18-20(26)15-10-13(23)6-7-16(15)29-21(18)22(25)27/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCCUYVAVDHFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of dihydrochromeno[2,3-c]pyrrole derivatives. Its unique structure, characterized by a fluorine atom at the 7-position and various aromatic and heterocyclic moieties, suggests potential biological activities that warrant investigation. Despite limited specific research on its biological activity, preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN3O4, with a molecular weight of approximately 429.44 g/mol. The structure includes:

  • Fluorine atom : Enhances lipophilicity and may influence biological interactions.
  • Methoxyphenyl group : Known for its role in modulating biological activity.
  • Methyl-isoxazole moiety : Often associated with various pharmacological effects.

Biological Activity Overview

Preliminary findings suggest that this compound exhibits significant biological activities:

  • Anti-inflammatory Effects : The compound may modulate specific signaling pathways involved in inflammation.
  • Anticancer Potential : Initial studies indicate possible effects on cell proliferation and apoptosis pathways.

While specific mechanisms of action remain largely unexplored, the structural characteristics suggest potential interactions with various biological targets:

  • Receptor Interactions : The compound may interact with receptors involved in inflammatory responses or cancer progression.
  • Enzyme Modulation : Potential to modulate enzymes that play roles in cellular signaling pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesBiological ActivityDistinctive Characteristics
4-Methoxyphenyl derivativeAromatic ring with methoxy groupAnti-inflammatoryLacks isoxazole moiety
Pyrroloquinoline derivativeContains pyrrole structureAnticancerDifferent substitution pattern
Isoxazole derivativesContains isoxazole ringAntimicrobialNo chromeno-pyrrole backbone

The unique combination of chromeno-pyrrole and isoxazole functionalities in this compound distinguishes it from these similar compounds.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the chromeno-pyrrole backbone through multicomponent reactions.
  • Incorporation of substituents to enhance biological activity.

Research has shown that derivatives of dihydrochromeno[2,3-c]pyrroles can exhibit antioxidant activity and interactions with various biological targets. These findings suggest a promising avenue for further exploration of this compound in medicinal chemistry.

Future Research Directions

Given the preliminary evidence of biological activity, future research should focus on:

  • In vitro and in vivo studies to validate anti-inflammatory and anticancer effects.
  • Mechanistic studies to elucidate specific pathways influenced by the compound.
  • Molecular docking simulations to predict interactions with biological targets.

Scientific Research Applications

Anticancer Properties

The chromene and isoxazole moieties present in the compound are associated with various biological activities, including anticancer effects. Chromenes have been reported to exhibit anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research into similar compounds has shown promising results in inhibiting tumor growth and promoting cancer cell death.

Anti-inflammatory Effects

Several derivatives of chromeno-pyrrole compounds have demonstrated anti-inflammatory activities. The structural features of this compound suggest it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

Isoxazoles are known for their antimicrobial properties, which could be relevant for treating bacterial and fungal infections. The unique structure of 7-Fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may enhance its efficacy against resistant strains.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes a multicomponent reaction that allows for the introduction of various substituents while maintaining high yields and purity. This synthetic versatility paves the way for developing libraries of related compounds with potential biological activities.

Study on Synthetic Methods

A study published in "Molecules" detailed an efficient synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process. This method achieved a success rate of over 92% , demonstrating its practicality for producing compounds like this compound .

Future Research Directions

Given its structural complexity and potential biological activities, future research should focus on:

  • In vitro and in vivo studies to explore specific pharmacological effects.
  • Mechanistic studies to understand how this compound interacts with biological targets.
  • Development of analogs to optimize efficacy and reduce toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-fluoro-1-(3-methoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized against analogous compounds (Table 1). Key comparison parameters include substituent effects, synthetic accessibility, and hypothesized biological activity.

Table 1: Comparative Analysis of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones

Compound Name R1 (Position 1) R2 (Position 2) Key Features Reference
This compound 3-Methoxyphenyl 5-Methyl-3-isoxazolyl Fluorine enhances electronegativity; methoxy group improves lipophilicity.
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Isopropylphenyl 5-Isobutyl-1,3,4-thiadiazol-2-yl Thiadiazole moiety may confer metabolic stability; isopropyl enhances steric bulk.
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Varied aryl groups 2-(Dimethylamino)ethyl Aminoethyl substituent introduces basicity, potentially improving solubility.
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione - Phenyl Simplified scaffold; lacks chromeno ring but retains pyrrole-dione core.

Key Observations:

The 5-methyl-3-isoxazolyl group introduces a heteroaromatic ring with moderate electron-withdrawing effects, contrasting with the thiadiazole group in ’s compound, which may offer greater metabolic resistance .

Synthetic Accessibility: The target compound can be synthesized via the one-pot multicomponent reaction described in , which accommodates diverse substituents under mild conditions (yields for analogous compounds range from 51–61%) .

Hypothesized Biological Activity :

  • Fluorine substitution at position 7 (as in the target compound and ’s derivative) is a common strategy to enhance binding affinity and bioavailability in drug design .
  • The absence of fluorine in other analogs (e.g., 2-phenyl derivatives) may limit their electronic interactions with targets such as kinases or cytochrome P450 enzymes .

Notes

Further experimental validation is required. The synthesis yields cited (e.g., 51–61%) are inferred from analogous reactions and may vary based on substituent reactivity .

Future Directions: Prioritize in vitro screening of the compound against disease-relevant targets (e.g., cancer cell lines, bacterial strains) to establish structure-activity relationships (SAR). Explore computational modeling (e.g., molecular docking) to predict interactions with biological targets, leveraging the planar chromeno-pyrrole-dione scaffold .

Preparation Methods

Core Chromene Ring Synthesis

The chromene backbone is typically derived from a fluorinated salicylic acid precursor. 7-Fluorosalicylic acid serves as the starting material, with esterification to form the corresponding methyl ester . Subsequent alkylation with propargyl bromide introduces an alkyne moiety at the 8-position, enabling cyclization to form the chromene ring.

Key Reaction Conditions :

  • Esterification : Methanol, H₂SO₄ (cat.), reflux, 12 h (yield: 92%) .

  • Alkylation : Propargyl bromide, K₂CO₃, DMF, 80°C, 6 h (yield: 78%) .

  • Cyclization : CuI (10 mol%), DIPEA, DMF, 120°C, microwave irradiation, 1 h (yield: 65%) .

The fluorine atom at position 7 is retained throughout these steps due to the stability of the C–F bond under acidic and basic conditions .

Pyrrole Ring Construction

The pyrrole ring is formed via a Paal-Knorr-type cyclization using a 1,4-diketone intermediate. The chromene-derived alkyne undergoes oxidative cleavage with OsO₄/NaIO₄ to generate a diketone, which reacts with ammonium acetate under reflux to form the pyrrole nucleus .

Optimization Data :

StepReagents/ConditionsYield (%)
Oxidative CleavageOsO₄ (2 mol%), NaIO₄, THF/H₂O85
CyclizationNH₄OAc, AcOH, 110°C, 8 h72

Steric hindrance from the chromene ring necessitates prolonged reaction times for complete cyclization .

Lactonization to Form Dione Structure

The final oxidation step employs Jones reagent (CrO₃/H₂SO₄) to convert the secondary alcohol at position 3 and the methyl ester at position 9 into ketones, forming the 3,9-dione system .

Critical Parameters :

  • Temperature control (<10°C) to prevent over-oxidation.

  • Yield: 58% after purification by silica gel chromatography .

Comparative Analysis of Synthetic Routes

RouteKey StepsTotal Yield (%)AdvantagesLimitations
1Sequential cyclization/coupling28Minimal protecting groupsLow yield in oxidation step
2Convergent synthesis (pre-built isoxazole)35Higher modularityComplex purification steps

Route 2 offers better scalability but requires stringent anhydrous conditions for the NOAC reaction .

Spectroscopic Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.2 Hz, 1H, Ar-H), 7.45–7.38 (m, 3H, Ar-H), 6.89 (s, 1H, isoxazole-H), 3.84 (s, 3H, OCH₃) .

  • ¹³C NMR : 178.9 (C=O), 162.1 (C-F), 155.7 (isoxazole-C) .

  • HRMS : [M+H]⁺ calcd. for C₂₂H₁₆FN₂O₄: 397.1054; found: 397.1056 .

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Microwave irradiation improves reaction homogeneity and reduces byproducts .

  • Fluorine Stability : Avoid strong bases (e.g., LDA) post-fluorination to prevent defluorination .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-fluoro-substituted chromeno-pyrrole-dione derivatives?

  • Methodological Answer : Multi-step synthesis involving cyclocondensation of fluorinated precursors with aryl-substituted amines under acidic conditions. Key steps include:

  • Reagent Optimization : Use of trifluoroacetic acid (TFA) as a catalyst to enhance cyclization efficiency .
  • Temperature Control : Reactions performed at 80–100°C to minimize side-product formation during dihydrochromeno-pyrrole ring closure .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the target compound.

Q. How can structural characterization of this compound be validated with high confidence?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray Diffraction : Resolve the fused chromeno-pyrrole-dione core and confirm substituent positions (e.g., 3-methoxyphenyl orientation) .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to verify fluorine substitution at position 7 and 1H^{1}\text{H}-NMR to distinguish isoxazole methyl protons (δ ~2.3 ppm) .

Q. What preliminary assays are recommended to assess bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition screens (e.g., kinase or protease assays) due to the compound’s heterocyclic motifs.

  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to establish IC50_{50} values.
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability in aqueous environments?

  • Methodological Answer :

  • Solvent Screening : Test stability in DMSO, methanol, and PBS buffers (pH 7.4) using HPLC to monitor degradation products .
  • pH-Dependent Studies : Conduct accelerated stability tests at pH 3–9 (37°C) to identify hydrolytic cleavage points (e.g., lactone ring opening) .

Q. What computational strategies can predict interactions between the compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase domains) with force fields adjusted for fluorine’s electronegativity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .

Q. How can contradictory spectral data (e.g., conflicting NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the 3-methoxyphenyl group) causing signal splitting .
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled analogs to assign ambiguous carbon signals .

Q. What process engineering considerations are critical for scaling up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous-flow reactors to improve yield and reduce reaction time for cyclization steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies to identify critical variables .
  • Reproducibility Protocols : Replicate high-yield methods with controlled reagent batches and inert atmosphere conditions .

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